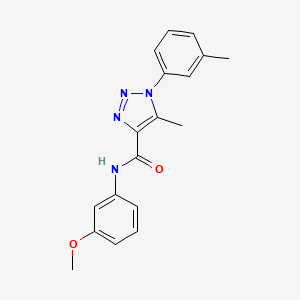
N-(3-methoxyphenyl)-5-methyl-1-(3-methylphenyl)triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-methoxyphenyl)-5-methyl-1-(3-methylphenyl)triazole-4-carboxamide, also known as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has been approved for the treatment of non-small cell lung cancer (NSCLC) patients with EGFR T790M mutation.
Wirkmechanismus
N-(3-methoxyphenyl)-5-methyl-1-(3-methylphenyl)triazole-4-carboxamide selectively inhibits the activity of EGFR T790M mutation by binding to the ATP-binding pocket of the kinase domain, leading to the suppression of downstream signaling pathways, such as PI3K/AKT and MEK/ERK (Cross et al., 2015). This results in the inhibition of cell proliferation and induction of apoptosis in NSCLC cells with EGFR T790M mutation.
Biochemical and Physiological Effects:
N-(3-methoxyphenyl)-5-methyl-1-(3-methylphenyl)triazole-4-carboxamide has been shown to have potent antitumor activity in NSCLC cells with EGFR T790M mutation, both in vitro and in vivo (Cross et al., 2015). In clinical trials, N-(3-methoxyphenyl)-5-methyl-1-(3-methylphenyl)triazole-4-carboxamide has demonstrated significant efficacy in terms of overall response rate, progression-free survival, and overall survival in NSCLC patients with EGFR T790M mutation (Mok et al., 2017). Moreover, N-(3-methoxyphenyl)-5-methyl-1-(3-methylphenyl)triazole-4-carboxamide has shown favorable safety and tolerability profiles, with a low incidence of severe adverse events (Mok et al., 2017).
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(3-methoxyphenyl)-5-methyl-1-(3-methylphenyl)triazole-4-carboxamide in lab experiments include its high potency and selectivity against EGFR T790M mutation, which allows for accurate evaluation of the efficacy of targeted therapy. However, the limitations of using N-(3-methoxyphenyl)-5-methyl-1-(3-methylphenyl)triazole-4-carboxamide in lab experiments include its high cost and limited availability, which may limit its widespread use in research.
Zukünftige Richtungen
For N-(3-methoxyphenyl)-5-methyl-1-(3-methylphenyl)triazole-4-carboxamide research include investigating its potential in combination with other anticancer agents, exploring the mechanisms of resistance, and developing more affordable and widely available EGFR TKIs.
Synthesemethoden
The synthesis of N-(3-methoxyphenyl)-5-methyl-1-(3-methylphenyl)triazole-4-carboxamide involves several steps, including the preparation of 3-methoxyphenylboronic acid, 5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid, and the coupling of these two compounds to form N-(3-methoxyphenyl)-5-methyl-1-(3-methylphenyl)triazole-4-carboxamide. The detailed synthesis method has been described in the literature (Cross et al., 2015).
Wissenschaftliche Forschungsanwendungen
N-(3-methoxyphenyl)-5-methyl-1-(3-methylphenyl)triazole-4-carboxamide has been extensively studied in preclinical and clinical settings. In preclinical studies, N-(3-methoxyphenyl)-5-methyl-1-(3-methylphenyl)triazole-4-carboxamide has shown potent and selective activity against EGFR T790M mutation, which is resistant to first-generation and second-generation EGFR TKIs (Cross et al., 2015). In clinical trials, N-(3-methoxyphenyl)-5-methyl-1-(3-methylphenyl)triazole-4-carboxamide has demonstrated significant efficacy and safety in NSCLC patients with EGFR T790M mutation (Mok et al., 2017). Moreover, N-(3-methoxyphenyl)-5-methyl-1-(3-methylphenyl)triazole-4-carboxamide has been investigated in combination with other anticancer agents, such as immune checkpoint inhibitors, to enhance its therapeutic potential (Soria et al., 2018).
Eigenschaften
IUPAC Name |
N-(3-methoxyphenyl)-5-methyl-1-(3-methylphenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c1-12-6-4-8-15(10-12)22-13(2)17(20-21-22)18(23)19-14-7-5-9-16(11-14)24-3/h4-11H,1-3H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XELMGLHYFHOFHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=C(N=N2)C(=O)NC3=CC(=CC=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


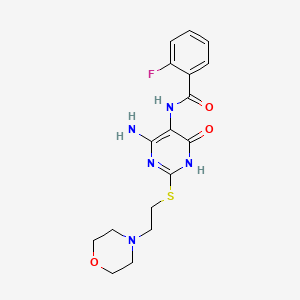
![N-(3,4-difluorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2794316.png)
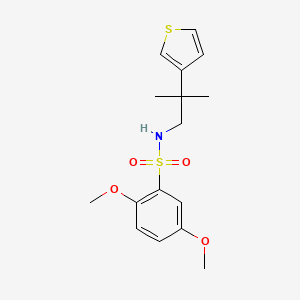
![2-Mercapto-3,6-diphenyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2794319.png)
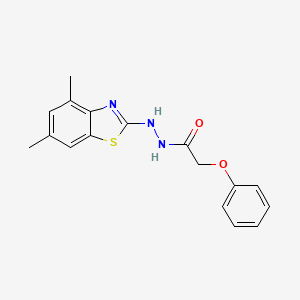
![7-Chloro-3-[(3,4-dimethylphenyl)sulfonyl]-5-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2794322.png)
![3-(3-Methylpyrazol-1-yl)-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyridazine](/img/structure/B2794323.png)
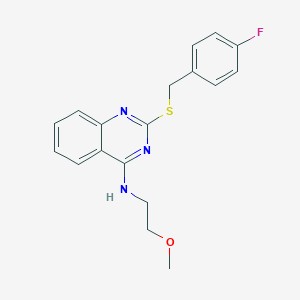

![N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2794330.png)
![8-(3,5-dimethylphenyl)-3-[(4-fluorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2794331.png)
![1-[5-acetyl-3-(4-methoxyphenyl)-6-(4-nitrophenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]ethanone](/img/structure/B2794332.png)
![3,6-Dimethyl-2-[(5-oxo-1,2-dihydropyrazol-3-yl)methylsulfanyl]thieno[2,3-d]pyrimidin-4-one](/img/structure/B2794335.png)